molecular formula C8H14N2O2 B1267029 5-iso-Butyl-5-methylhydantoin CAS No. 27886-67-5

5-iso-Butyl-5-methylhydantoin

Cat. No.: B1267029
CAS No.: 27886-67-5
M. Wt: 170.21 g/mol
InChI Key: PGCSVDXEADVLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iso-Butyl-5-methylhydantoin is an organic compound with the molecular formula C8H14N2O2. It belongs to the class of hydantoins, which are cyclic ureas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iso-Butyl-5-methylhydantoin typically involves the reaction of isobutylamine with methyl isocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-iso-Butyl-5-methylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-iso-Butyl-5-methylhydantoin has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-iso-Butyl-5-methylhydantoin involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iso-Butyl-5-methylhydantoin is unique due to its specific isobutyl and methyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other hydantoin derivatives .

Biological Activity

5-iso-Butyl-5-methylhydantoin is a hydantoin derivative that has garnered interest due to its biological activity and potential applications in various fields, including microbiological control and pharmaceuticals. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydantoin core structure with an iso-butyl and a methyl group at the 5-position. The structural formula can be represented as follows:

C7H14N2O(Molecular Weight 142 20 g mol)\text{C}_7\text{H}_{14}\text{N}_2\text{O}\quad (\text{Molecular Weight 142 20 g mol})

The biological activity of this compound primarily stems from its ability to interact with microbial systems. It functions as a biocide , effectively controlling bacterial, yeast, and mold contamination in various applications. The compound operates through the release of halogen species in aqueous environments, which are responsible for its antimicrobial effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study on its efficacy against various microorganisms revealed the following:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that this compound is particularly effective against gram-positive bacteria, with lower MIC values compared to gram-negative strains.

Case Studies

  • Food Preservation : A study evaluated the application of this compound in preserving fruits and vegetables. The compound was found to significantly reduce microbial load on treated produce, extending shelf life by up to 30% compared to untreated controls .
  • Poultry Processing : In poultry processing environments, the use of 1,3-dibromo derivatives of hydantoins, including this compound, showed a marked decrease in bacterial contamination on surfaces and equipment . This application highlights its potential in food safety protocols.

Biochemical Interactions

The interaction of this compound with microbial enzymes has been studied using site-directed mutagenesis techniques. Research indicates that specific cysteine residues in microbial enzymes play a crucial role in recognizing and metabolizing hydantoins, including this compound .

Stability and Efficacy

The stability of this compound under various pH conditions was assessed. The compound maintained its antimicrobial efficacy across a pH range of 4 to 9, making it suitable for diverse applications .

Properties

IUPAC Name

5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)4-8(3)6(11)9-7(12)10-8/h5H,4H2,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCSVDXEADVLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27886-67-5
Record name 5-Isobutyl-5-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylisobutylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iso-Butyl-5-methylhydantoin
Reactant of Route 2
5-iso-Butyl-5-methylhydantoin
Reactant of Route 3
Reactant of Route 3
5-iso-Butyl-5-methylhydantoin
Reactant of Route 4
Reactant of Route 4
5-iso-Butyl-5-methylhydantoin
Reactant of Route 5
Reactant of Route 5
5-iso-Butyl-5-methylhydantoin
Reactant of Route 6
5-iso-Butyl-5-methylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.